Higher Lipophilicity (XLogP3) Compared to N-Unsubstituted Analog 4-Methyl-3-nitro-1H-pyrazole
The target compound exhibits a significantly higher calculated lipophilicity (XLogP3 = 1.6) compared to its N-unsubstituted analog, 4-Methyl-3-nitro-1H-pyrazole (XLogP3 = 0.7) . This quantifiable difference is driven by the presence of the N-propyl group, which increases the compound's affinity for non-polar environments.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 4-Methyl-3-nitro-1H-pyrazole (CAS 38858-90-1): 0.7 |
| Quantified Difference | ΔXLogP3 = +0.9 |
| Conditions | Calculated value based on molecular structure. |
Why This Matters
This difference in lipophilicity is a key parameter for predicting membrane permeability and oral bioavailability in drug discovery, guiding the selection of the appropriate building block for a desired pharmacokinetic profile.
